molecular formula C18H17N3O3 B2927958 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034316-60-2

2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2927958
CAS No.: 2034316-60-2
M. Wt: 323.352
InChI Key: SHYQXMASFXLZRV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a furan-3-yl group at position 3 and a methylene-linked acetamide moiety at position 2. The acetamide side chain is further modified with a benzyloxy group at the α-carbon (Figure 1). This structural motif combines aromatic (benzyl, furan) and nitrogen-rich (pyrazine) components, which are frequently associated with bioactivity in medicinal chemistry .

For example, similar acetamides are synthesized via nucleophilic substitution or coupling reactions, such as the reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with aminomethylpyrazine intermediates . Characterization typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography for structural confirmation .

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(13-24-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-12-15/h1-9,12H,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYQXMASFXLZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Benzyloxy Group:

    • Starting with benzyl alcohol, the benzyloxy group can be introduced via a Williamson ether synthesis, reacting benzyl alcohol with an appropriate alkyl halide under basic conditions.
  • Synthesis of the Pyrazine Moiety:

    • The pyrazine ring can be synthesized through a condensation reaction involving 1,2-diketones and diamines under acidic conditions.
  • Coupling of the Furan Ring:

    • The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
  • Final Coupling Reaction:

    • The final step involves coupling the benzyloxy group, the pyrazine moiety, and the furan ring through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products:

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or reduced pyrazine derivatives.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Potential applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Explored for its antimicrobial and anticancer properties.

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.
  • Studied for its potential as a precursor in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₉H₁₈N₃O₃* ~336.37 3-(furan-3-yl)pyrazine; 2-(benzyloxy) -
N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide C₂₃H₁₉N₃O₂ 369.42 3-benzyl; 5-phenylpyrazine; 2-furyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂OS 352.34 Benzothiazole; trifluoromethyl; phenyl
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide C₂₂H₂₄N₆O₄ 436.47 Dihydrobenzofuran; triazolopyrazine

*Hypothetical formula based on structural analysis.

Physicochemical and Spectroscopic Characterization

Key characterization data for analogues include:

  • NMR Spectroscopy : Peaks for aromatic protons (δ 7.5–8.2 ppm), methylene groups (δ 3.4–4.3 ppm), and amide NH (δ 13.0 ppm) .
  • X-ray Crystallography : Used to confirm the planar geometry of pyrazine rings and substituent orientations .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+1]⁺ at m/z 589.1 for a chromen-2-yl derivative) .

Biological Activity

The compound 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18N4O2
  • Molecular Weight : 342.36 g/mol
  • CAS Number : Not specified in the available literature.

The structure features a furan ring, a pyrazine moiety, and an acetamide functional group, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • Pyrazole derivatives have shown promising antitumor properties by inhibiting key enzymes involved in cancer progression, such as BRAF(V600E). The structural features of this compound may enhance its interaction with these targets .
  • Antiviral Effects :
    • Heterocyclic compounds similar to this one have been evaluated for their antiviral properties. Studies suggest that modifications in the furan and pyrazine rings can significantly enhance antiviral activity against various viruses .
  • Neuroleptic Potential :
    • Some derivatives of similar structures have been investigated for neuroleptic activity, showing that modifications can lead to compounds with enhanced efficacy compared to established neuroleptics .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate Compounds : The synthesis may start with the preparation of benzyl and furan derivatives through standard organic reactions.
  • Acetamide Formation : The intermediate is reacted with chloroacetyl chloride to yield the acetamide derivative.
  • Final Coupling Reaction : The final product is obtained through a coupling reaction between the acetamide and the furan-pyrazine derivative in the presence of a base.

Antitumor Activity Studies

A study investigating pyrazole derivatives indicated that certain compounds inhibited tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of both furan and pyrazine rings was crucial for enhancing these interactions .

Antiviral Activity Assessment

Research on related heterocycles demonstrated varying degrees of antiviral activity against common viral strains. For instance, modifications at specific positions on the furan ring significantly influenced the effectiveness against viral replication .

Neuroleptic Activity Evaluation

In a comparative study of neuroleptic agents, compounds with similar structures exhibited improved activity profiles, suggesting that structural modifications could lead to better therapeutic options with reduced side effects .

Data Table: Biological Activity Summary

Activity TypeCompound TypeMechanism of ActionReferences
AntitumorPyrazole DerivativesInhibition of BRAF(V600E),
AntiviralHeterocyclesTargeting viral replication mechanisms ,
NeurolepticBenzamide DerivativesModulation of neurotransmitter systems

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